

Application Notes: Oridonin-Induced Apoptosis in Leukemia Cells

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oridonin, a natural diterpenoid compound extracted from the traditional Chinese herb Rabdosia rubescens, has demonstrated significant anti-tumor effects across a variety of malignancies.[1] In the context of hematological cancers, Oridonin is a potent inducer of apoptosis in leukemia cells, making it a promising candidate for further therapeutic development.[2][3][4][5] These application notes provide a comprehensive overview of the molecular mechanisms underlying Oridonin's pro-apoptotic activity, a summary of its efficacy in various leukemia cell lines, and detailed protocols for key experimental procedures to study its effects.

Mechanism of Action

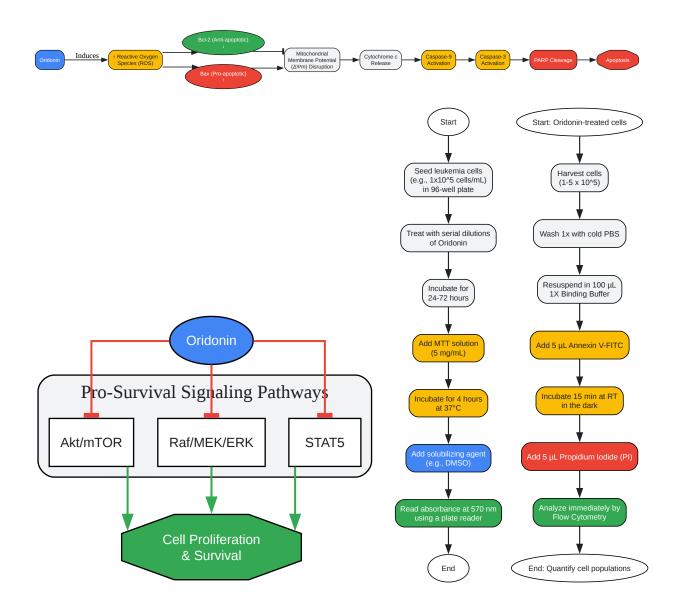
Oridonin induces apoptosis in leukemia cells primarily through the intrinsic mitochondrial pathway, often initiated by an increase in intracellular reactive oxygen species (ROS) and augmented by the suppression of critical cell survival pathways.

ROS Generation and Activation of the Intrinsic Pathway

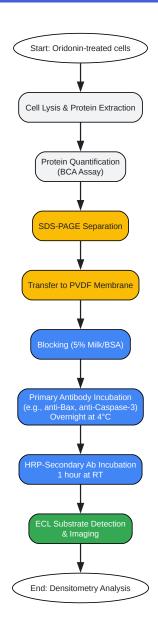
A primary mechanism of Oridonin is the induction of intracellular ROS. This oxidative stress acts as a key upstream trigger for the mitochondrial-mediated apoptotic cascade. The generated ROS leads to a disruption of the mitochondrial membrane potential ($\Delta\Psi m$), altering the balance of Bcl-2 family proteins. Oridonin down-regulates the expression of anti-apoptotic



proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Caspase-9, in turn, cleaves and activates executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving cellular substrates like Poly (ADP-ribose) polymerase (PARP).







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